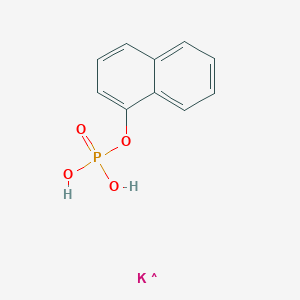

1-naphthyl phosphate potassium salt

Description

The exact mass of the compound 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100929-85-9 |

|---|---|

Molecular Formula |

C10H7K2O4P |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

dipotassium;naphthalen-1-yl phosphate |

InChI |

InChI=1S/C10H9O4P.2K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

BLJABTDVVCCOPM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthyl Phosphate Potassium Salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and role in cellular signaling of 1-naphthyl phosphate potassium salt. This compound is a widely utilized substrate and inhibitor in biochemical and cellular research, particularly in the study of phosphatases.

Core Chemical and Physical Properties

This compound is a chemical compound used extensively in laboratory settings.[1] It is characterized as a white to faint yellow powder.[2][3] The compound is known for its stability under normal conditions when stored correctly.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | α-Naphthyl acid phosphate monopotassium salt[4] |

| CAS Number | 100929-85-9[2][4] |

| Molecular Formula | C₁₀H₈O₄PK[2][4] |

| Molecular Weight | 262.24 g/mol [2][4] |

| Purity | >98%[2][3] |

Table 2: Physical and Storage Properties

| Property | Value |

| Form | Powder[2][3] |

| Color | White to faint yellow[2][3] |

| Solubility | Water: 50 mg/mL[2][3], DMSO: 20 mg/mL[5] |

| Storage Temperature | Powder: -20°C[2][3][5], In solvent: -80°C[5] |

| Stability | Stable under recommended storage conditions; hygroscopic.[6] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[7] It is an irritant to the eyes, skin, and respiratory system.[7][8] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the powder.[2][8]

Table 3: Hazard Identification

| Hazard Class | Description |

| Skin Irritation | Category 2[8] |

| Eye Irritation | Category 2[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[8] |

Biochemical Applications and Experimental Protocols

This compound is a non-specific inhibitor of various phosphatases, including acid, alkaline, and protein phosphatases.[2][4][9] This inhibitory action makes it a valuable tool in studying cellular signaling pathways regulated by phosphorylation.[4] Furthermore, its hydrolysis by phosphatases to produce 1-naphthol forms the basis of several enzyme activity assays.

Experimental Protocol 1: Continuous Spectrophotometric Assay for Acid Phosphatase

This protocol describes a continuous assay to determine the activity of acid phosphatase by measuring the release of 1-naphthol from 1-naphthyl phosphate.[1][3]

Materials:

-

This compound (substrate)

-

Human prostatic acid phosphatase (or other acid phosphatase)

-

Appropriate buffer (e.g., 0.1 M citrate buffer, pH 5.5)

-

Spectrophotometer capable of measuring absorbance at 320 nm

Methodology:

-

Prepare a stock solution of 1-naphthyl phosphate in the assay buffer.

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).

-

In a quartz cuvette, mix the assay buffer and the 1-naphthyl phosphate substrate solution.

-

Initiate the reaction by adding a known amount of the acid phosphatase enzyme solution to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 320 nm over time.[1][3] This directly measures the formation of 1-naphthol.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of 1-naphthol under the assay conditions.

References

- 1. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. agscientific.com [agscientific.com]

- 5. 1-naphthyl phosphate: specifications for high-quality substrate for measuring prostatic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labcarediagnostics.com [labcarediagnostics.com]

An In-depth Technical Guide to 1-Naphthyl Phosphate Potassium Salt

For professionals in research, chemical biology, and drug development, 1-naphthyl phosphate potassium salt is a critical reagent. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a substrate in phosphatase activity assays.

Chemical Structure and Formula

This compound, also known as α-naphthyl acid phosphate monopotassium salt, is an organophosphate compound.[1][2][3] It consists of a naphthalene ring linked to a phosphate group, with potassium as the counter-ion. This structure is fundamental to its function as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate group.

-

Chemical Structure: The structure consists of a phosphate ester of 1-naphthol. The IUPAC name is potassium naphthalen-1-yl phosphate.[5]

Physicochemical and Biological Properties

This compound is a versatile chemical tool used for studying various enzymes. It is widely recognized as a non-specific phosphatase inhibitor, affecting acid, alkaline, and protein phosphatases.[1][2][3][6][7] It also serves as a chromogenic substrate for detecting phosphatase activity.[4][8]

| Property | Value | Reference(s) |

| Physical Form | White to faint yellow powder | [2] |

| Solubility | H₂O: 50 mg/mL | [2] |

| DMSO: 20 mg/mL | [9] | |

| Purity (Assay) | >98% (NaOH titration) | [2] |

| Storage Temperature | -20°C | [2][4] |

| Biochemical Action | Non-specific phosphatase inhibitor/substrate | [1][6] |

Experimental Protocol: Continuous Assay for Acid Phosphatase Activity

This protocol outlines a continuous spectrophotometric assay for measuring acid phosphatase activity using 1-naphthyl phosphate as a substrate. The methodology is based on the enzymatic hydrolysis of 1-naphthyl phosphate, which releases 1-naphthol. The rate of 1-naphthol formation is monitored by measuring the increase in absorbance at 320 nm.[8][10]

A. Materials and Reagents:

-

This compound (Substrate)

-

Human Prostatic Acid Phosphatase (or other acid phosphatase)

-

Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

-

Spectrophotometer capable of reading at 320 nm

-

Cuvettes

B. Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 10 mM.

-

Prepare Enzyme Solution: Dilute the acid phosphatase enzyme in the assay buffer to the desired concentration for the experiment.

-

Assay Setup:

-

Pipette 950 µL of the assay buffer into a cuvette.

-

Add 50 µL of the 10 mM substrate stock solution to the cuvette for a final concentration of 0.5 mM.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction:

-

Add 50 µL of the diluted enzyme solution to the cuvette to initiate the reaction. The final volume is 1.05 mL.

-

Mix quickly by gentle inversion.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 320 nm over a period of 5-10 minutes.

-

Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

The rate of hydrolysis can be determined using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of 1-naphthol at 320 nm.

-

Kinetic parameters such as Kₘ and kcat can be determined by measuring the initial rates at varying substrate concentrations.[8][10]

-

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the enzymatic assay workflow and the underlying chemical reaction.

References

- 1. scbt.com [scbt.com]

- 2. powder, >98% (NaOH, titration) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. scbt.com [scbt.com]

- 4. This compound powder [myskinrecipes.com]

- 5. This compound | 100929-85-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|CAS 100929-85-9|DC Chemicals [dcchemicals.com]

- 8. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. targetmol.com [targetmol.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Applications of 1-Naphthyl Phosphate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl phosphate potassium salt is a versatile chromogenic substrate with significant applications in biochemistry, clinical diagnostics, and histochemistry. Its primary utility lies in the detection and quantification of phosphatase activity, particularly acid and alkaline phosphatases. This guide provides an in-depth overview of the core applications of 1-naphthyl phosphate, including detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Core Applications

1-Naphthyl phosphate serves as a substrate for phosphatases, which are enzymes that catalyze the hydrolysis of phosphomonoesters. The enzymatic reaction cleaves the phosphate group from 1-naphthyl phosphate, yielding 1-naphthol and an inorganic phosphate. The liberated 1-naphthol can then be detected, either directly by its absorbance in the ultraviolet spectrum or, more commonly, by coupling it with a diazonium salt to produce a colored azo dye. This colorimetric reaction forms the basis of numerous assays.

Key Applications Include:

-

Enzyme Kinetics Studies: Elucidating the kinetic parameters of acid and alkaline phosphatases.

-

Clinical Diagnostics: Measuring the activity of prostatic acid phosphatase (PAP) as a biomarker for prostate cancer and other conditions.

-

Histochemistry: Visualizing the localization of phosphatase activity in tissue sections, particularly for tartrate-resistant acid phosphatase (TRAP) in bone biology.

-

Biochemical Assays: Quantifying phosphatase activity in various biological samples in a laboratory setting.

Quantitative Data

The kinetic parameters of phosphatases are crucial for understanding their enzymatic activity and for the development of robust assays. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively.

| Enzyme | Substrate | pH | Km (mM) | kcat (s-1) | Reference |

| Human Prostatic Acid Phosphatase | 1-Naphthyl phosphate | 3.8 | 0.14 | - | [1] |

| Human Prostatic Acid Phosphatase | 1-Naphthyl phosphate | 4.5 | - | - | [1] |

| Human Prostatic Acid Phosphatase | 1-Naphthyl phosphate | 5.7 | 0.75 | - | [1] |

| Urinary Acid Phosphatase | α-Naphthyl phosphate | 5.8 | 0.1 | - | [2] |

Note: kcat values were not always available in the reviewed literature.

Experimental Protocols

Continuous Spectrophotometric Assay for Acid Phosphatase in a Microplate Reader

This protocol describes a continuous assay to measure acid phosphatase activity by monitoring the production of 1-naphthol at 320 nm.

Materials:

-

This compound

-

Acid phosphatase enzyme solution (e.g., from potato or human prostate)

-

50 mM Acetate buffer (pH adjusted to desired value, e.g., 4.8)

-

96-well UV-transparent microplate

-

Microplate reader with UV absorbance capabilities

Procedure:

-

Prepare a stock solution of 1-naphthyl phosphate in purified water.

-

Prepare a series of substrate dilutions in 50 mM acetate buffer to the desired final concentrations in the wells.

-

Pipette 190 µL of each substrate dilution into the wells of the 96-well microplate.

-

Initiate the reaction by adding 10 µL of the acid phosphatase enzyme solution to each well.

-

Immediately place the microplate in the reader and start monitoring the increase in absorbance at 320 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

The initial reaction velocity (V0) is determined from the linear portion of the absorbance versus time plot.

Histochemical Staining for Tartrate-Resistant Acid Phosphatase (TRAP)

This protocol is for the visualization of TRAP-positive cells, such as osteoclasts, in tissue sections. It utilizes a derivative of 1-naphthyl phosphate, Naphthol AS-BI phosphate, which upon cleavage, couples with a diazonium salt to form a colored precipitate.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Naphthol AS-BI phosphate

-

Fast Red TR salt (or other suitable diazonium salt)

-

Sodium tartrate

-

Acetate buffer (pH 5.0)

-

Hematoxylin or Methyl Green for counterstaining

-

Aqueous mounting medium

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Prepare the incubation solution by dissolving Naphthol AS-BI phosphate and Fast Red TR salt in acetate buffer containing sodium tartrate. The tartrate is crucial for inhibiting non-TRAP acid phosphatases.

-

Incubate the slides in the pre-warmed incubation solution at 37°C until the desired color intensity is reached (typically 30-60 minutes).

-

Rinse the slides gently in distilled water.

-

Counterstain with hematoxylin or methyl green to visualize the cell nuclei.

-

Rinse again in distilled water.

-

Mount the coverslips using an aqueous mounting medium to preserve the colored precipitate.

Signaling Pathways and Experimental Workflows

Tartrate-Resistant Acid Phosphatase (TRAP) and TGF-β Signaling

TRAP has been implicated in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a critical role in bone remodeling and cancer metastasis.[3] The following diagram illustrates the proposed interaction.

Caption: TRAP-mediated regulation of TGF-β signaling and CD44 phosphorylation.

Clinical Laboratory Workflow for Prostatic Acid Phosphatase (PAP) Assay

The measurement of PAP in serum is a well-established clinical assay. The following diagram outlines the typical workflow in a clinical laboratory.[4][5][6]

Caption: A generalized workflow for the clinical analysis of Prostatic Acid Phosphatase.

Conclusion

This compound and its derivatives are indispensable tools in the study and detection of phosphatase activity. The adaptability of this substrate allows for its use in a wide range of applications, from fundamental enzyme kinetics to routine clinical diagnostics and detailed histochemical analyses. The protocols and data presented in this guide offer a solid foundation for researchers and clinicians to effectively utilize this important biochemical reagent in their work.

References

- 1. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical laboratory workflow - 9.pptx [slideshare.net]

- 5. labcorp.com [labcorp.com]

- 6. Prostatic Acid Phosphatase Test | Ulta Lab Tests [ultalabtests.com]

Unveiling the Role of 1-Naphthyl Phosphate Potassium Salt as a Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl phosphate potassium salt is a widely utilized chemical compound in biochemical research, primarily recognized for its role as a non-specific inhibitor of a variety of phosphatases, including acid, alkaline, and protein phosphatases.[1][2] Its utility also extends to its use as a chromogenic substrate in phosphatase activity assays, where the enzymatic release of 1-naphthol can be quantified spectrophotometrically. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a phosphatase inhibitor, comprehensive data on its inhibitory properties, detailed experimental protocols for its use, and its application in the study of signaling pathways.

Mechanism of Action

While the precise inhibitory constants across a wide range of phosphatases are not extensively documented in publicly available literature, the inhibitory action of 1-naphthyl phosphate is understood to be primarily competitive. As a structural analog of endogenous phosphate substrates, it competes for the active site of phosphatases. The binding of 1-naphthyl phosphate to the enzyme's active site prevents the binding and subsequent dephosphorylation of the natural substrate. However, it is important to note that like many phosphate esters, its inhibitory effect can be influenced by factors such as pH and the presence of other ions.

Quantitative Data on Phosphatase Inhibition

Quantitative data on the inhibitory potency of this compound, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are not broadly available across a comprehensive range of phosphatases. However, its utility as a substrate has been well-characterized for certain enzymes. The following table summarizes available kinetic parameters for the hydrolysis of 1-naphthyl phosphate by human prostatic acid phosphatase.

| Enzyme | Substrate | pH | Km (mM) | kcat (s-1) | Reference |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 3.8 | 0.43 ± 0.04 | 10.3 ± 0.5 | [3] |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 4.5 | 0.29 ± 0.03 | 18.5 ± 0.9 | [3] |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 5.7 | 0.18 ± 0.02 | 38.5 ± 1.5 | [3] |

Experimental Protocols

Continuous Spectrophotometric Assay for Acid Phosphatase Activity

This protocol is adapted from the method described by Luchter-Wasylewska (1997) for the continuous monitoring of acid phosphatase activity using 1-naphthyl phosphate as a substrate.[3][4][5]

Materials:

-

This compound

-

Acid Phosphatase (e.g., human prostatic acid phosphatase)

-

50 mM Acetate buffer (pH 3.8-5.7)

-

Spectrophotometer capable of measuring absorbance at 320 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-naphthyl phosphate in deionized water. The final concentration in the assay will typically range from 0.05 mM to 5 mM.

-

Prepare a stock solution of the acid phosphatase enzyme in a suitable buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Prepare 50 mM acetate buffers at the desired pH values (e.g., 3.8, 4.5, and 5.7).

-

-

Assay Setup:

-

In a cuvette, add the appropriate volume of 50 mM acetate buffer.

-

Add the desired volume of the 1-naphthyl phosphate stock solution to achieve the final substrate concentration.

-

Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 320 nm over time. The release of 1-naphthol results in an increase in absorbance at this wavelength.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ΔA is the change in absorbance, ε is the molar extinction coefficient of 1-naphthol at 320 nm, l is the path length of the cuvette, and Δt is the change in time.

-

To determine kinetic parameters like Km and Vmax, perform the assay at various substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

Workflow for a Phosphatase Inhibition Assay

Caption: Workflow for a typical phosphatase inhibition assay.

Application in Signaling Pathway Analysis

Phosphorylation and dephosphorylation events are central to cellular signaling cascades. Phosphatases act as key negative regulators of these pathways, and their inhibition can lead to sustained signaling. While specific studies detailing the use of 1-naphthyl phosphate to probe signaling pathways are limited, its non-specific inhibitory nature can be leveraged to investigate the general role of phosphatases in complex signaling networks.

For instance, in the Mitogen-Activated Protein Kinase (MAPK) pathway, a cascade of protein kinases leads to the phosphorylation and activation of downstream effectors that regulate cell proliferation, differentiation, and stress responses. Phosphatases, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), dephosphorylate and inactivate the MAPK components, thus terminating the signal. By treating cells with a general phosphatase inhibitor like 1-naphthyl phosphate, researchers could hypothetically observe a prolonged or enhanced phosphorylation state of MAPK components like ERK, JNK, or p38 in response to a stimulus. This would suggest a critical role for phosphatases in the temporal regulation of that specific signaling event.

Generic Kinase-Phosphatase Signaling Cascade

Caption: A generic signaling pathway illustrating the interplay of kinases and phosphatases.

Conclusion

This compound serves as a valuable tool for researchers in the field of biochemistry and drug development. Its function as a non-specific phosphatase inhibitor, although not fully characterized with extensive quantitative data for all phosphatase families, provides a means to investigate the global role of dephosphorylation in cellular processes. Furthermore, its established use as a substrate in continuous spectrophotometric assays offers a reliable method for studying phosphatase kinetics. Future research aimed at elucidating the specific inhibitory constants of 1-naphthyl phosphate against a wider array of phosphatases would significantly enhance its utility as a more targeted research tool. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of 1-naphthyl phosphate in phosphatase research.

References

- 1. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Naphthyl Phosphate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of 1-naphthyl phosphate potassium salt. This compound is a critical reagent in biochemical and diagnostic assays, primarily serving as a chromogenic substrate for various phosphatases. The guide details a robust synthesis protocol, summarizes key quantitative data, and illustrates the synthesis workflow and its principal application in enzymatic assays.

Introduction and Background

1-Naphthyl phosphate is a non-specific phosphatase inhibitor and, more commonly, a substrate used for the detection of enzyme activity, particularly acid and alkaline phosphatases.[1][2] In the presence of these enzymes, the substrate is hydrolyzed to release 1-naphthol.[3][4] The liberated 1-naphthol can then be coupled with a diazonium salt to produce a highly colored azo dye, allowing for spectrophotometric quantification of enzyme activity. This detection principle is a cornerstone of various diagnostic tests and histochemical staining procedures. The potassium salt of 1-naphthyl phosphate is often preferred for its stability and solubility in aqueous buffers used in these assays.[5]

The synthesis is typically achieved via the phosphorylation of 1-naphthol using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by hydrolysis and subsequent salt formation.[6]

Synthesis Methodology

The core of the synthesis involves a three-step process:

-

Phosphorylation: Reaction of 1-naphthol with phosphorus oxychloride in the presence of a base (e.g., pyridine) to form an intermediate dichlorophosphate ester.

-

Hydrolysis: Quenching the reaction with water to hydrolyze the phosphorus-chlorine bonds, yielding 1-naphthyl phosphoric acid.

-

Salt Formation: Neutralization of the phosphoric acid with a potassium base (e.g., potassium hydroxide) to produce the final this compound.

The overall workflow for this synthesis is depicted below.

Detailed Experimental Protocol

This protocol is adapted from established phosphorylation procedures using phosphorus oxychloride.

Disclaimer: This procedure involves hazardous materials, including phosphorus oxychloride and pyridine. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents:

-

1-Naphthol (purified)

-

Phosphorus oxychloride (POCl₃, freshly distilled)

-

Pyridine (anhydrous)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., Diethyl Ether, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube, add 1-naphthol (1.0 eq).

-

Dissolution: Add anhydrous pyridine (approx. 4-5 mL per gram of 1-naphthol) to the flask to dissolve the 1-naphthol. Stir the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Phosphorylation: Cool the stirred solution in an ice bath. Add phosphorus oxychloride (approx. 1.2 eq) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.

-

Hydrolysis: Cool the reaction mixture back down in an ice bath. Cautiously add deionized water dropwise to hydrolyze the intermediate and quench the excess POCl₃. This is a highly exothermic reaction.

-

Acidification & Extraction: Once the hydrolysis is complete, acidify the mixture with a 10% HCl solution to a pH of ~1-2. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic extracts and wash sequentially with 10% HCl, deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-naphthyl phosphoric acid, often as an oil or solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol). Titrate this solution with a concentrated aqueous or alcoholic solution of potassium hydroxide (KOH) until the pH is neutral (pH ~7.0).

-

Isolation and Purification: The potassium salt may precipitate upon neutralization. If so, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.

Quantitative Data and Characterization

The quality and identity of the synthesized product should be confirmed through various analytical techniques.

Table 1: Product Specifications & Typical Data

| Parameter | Specification / Typical Value | Method |

|---|---|---|

| Appearance | White to faint yellow powder | Visual Inspection |

| Purity | >98% | HPLC / Titration |

| Molecular Formula | C₁₀H₈O₄PK | - |

| Molecular Weight | 262.24 g/mol | Mass Spectrometry[7] |

| Solubility | Soluble in water (50 mg/mL) | Experimental |

| Storage Temperature | -20°C | Manufacturer Data[8] |

| Reaction Yield | 70-85% (Typical) | Gravimetric |

Application: Enzymatic Assay Detection Pathway

The primary application for this compound is in enzyme assays. The logical pathway from substrate to signal is illustrated below.

In this pathway, the phosphatase enzyme catalyzes the hydrolysis of 1-naphthyl phosphate.[3][9] The resulting 1-naphthol product reacts with a diazonium salt in a coupling reaction to form a colored azo dye, the concentration of which can be measured spectrophotometrically to determine the rate of the enzymatic reaction.

References

- 1. Metabolic activation of 1-naphthol and phenol by a simple superoxide-generating system and human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [CAS: 100929-85-9] | bioisis [bioisis.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound | Phosphatase | TargetMol [targetmol.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Versatility of 1-Naphthyl Phosphate Derivatives in Enzymatic Assays: A Technical Guide

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the development of robust and reliable enzymatic assays. Among the plethora of available options, 1-naphthyl phosphate and its derivatives have emerged as versatile tools, particularly for the characterization of phosphatases. This technical guide provides an in-depth exploration of the application of 1-naphthyl phosphate derivatives in enzymatic assays, with a focus on experimental protocols, quantitative data, and the underlying biochemical pathways.

Introduction to 1-Naphthyl Phosphate Derivatives

1-Naphthyl phosphate is a widely utilized substrate for the determination of acid and alkaline phosphatase activity.[1][2][3] The enzymatic hydrolysis of 1-naphthyl phosphate yields 1-naphthol, a chromogenic and fluorogenic product that can be readily quantified.[4][5] This property forms the basis of various continuous and end-point assays for phosphatase activity. The choice between different derivatives and assay formats depends on the specific enzyme, the required sensitivity, and the available instrumentation.

Enzymatic Reaction and Detection Principles

The core of assays utilizing 1-naphthyl phosphate is the enzymatic cleavage of the phosphate group, catalyzed by phosphatases. This reaction liberates 1-naphthol, which can be detected through several methods.

Direct Spectrophotometric Detection of 1-Naphthol

1-Naphthol exhibits a distinct absorbance spectrum compared to its phosphorylated precursor. This difference allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at a specific wavelength, typically around 320 nm.[4][5] This direct detection method is advantageous for kinetic studies as it allows for the real-time determination of initial reaction rates.[5]

References

The Central Role of 1-Naphthyl Phosphate in Biochemical Pathways: A Technical Guide for Researchers

An in-depth exploration of the applications and methodologies surrounding the phosphatase substrate, 1-naphthyl phosphate, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Naphthyl phosphate is a widely utilized chromogenic and fluorogenic substrate in biochemistry, primarily for the detection and characterization of various phosphatases. Its hydrolysis by these enzymes yields 1-naphthol, a compound that can be readily detected by spectrophotometric and fluorometric methods. This property makes 1-naphthyl phosphate an invaluable tool in a multitude of research and diagnostic applications, ranging from fundamental enzyme kinetics to high-throughput drug screening. This technical guide provides a comprehensive overview of the biochemical pathways involving 1-naphthyl phosphate, detailed experimental protocols, and its applications in drug development.

Biochemical Pathway: Enzymatic Hydrolysis

The core biochemical pathway involving 1-naphthyl phosphate is its hydrolysis catalyzed by phosphatase enzymes. Phosphatases are a class of hydrolase enzymes that remove a phosphate group from their substrate. 1-Naphthyl phosphate serves as an artificial substrate for a variety of phosphatases, most notably acid phosphatases (ACPs) and alkaline phosphatases (ALPs).

The reaction proceeds as follows:

1-Naphthyl phosphate + H₂O --(Phosphatase)--> 1-Naphthol + Inorganic Phosphate

The product of this reaction, 1-naphthol, is the key to the detection methods. In its protonated form, 1-naphthol exhibits absorbance in the ultraviolet range. However, upon alkalinization, it is converted to the 1-naphthoxide ion, which can be quantified colorimetrically. Furthermore, 1-naphthol is fluorescent, allowing for highly sensitive detection.

A Comprehensive Technical Guide to 1-Naphthyl Phosphate Potassium Salt for Researchers and Drug Development Professionals

CAS Number: 100929-85-9

This in-depth technical guide provides a comprehensive overview of 1-naphthyl phosphate potassium salt, a versatile tool for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in enzymatic assays, and its role as a substrate for monitoring phosphatase activity in signaling pathways.

Core Chemical and Physical Properties

This compound is a non-specific phosphatase substrate widely used in biochemical and histochemical assays.[1][2] Its chemical structure consists of a naphthalene ring linked to a phosphate group, with potassium as the counter-ion.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 100929-85-9 | [3] |

| Molecular Formula | C₁₀H₈KO₄P | [3] |

| Molecular Weight | 262.24 g/mol | [3] |

| Appearance | White to faint yellow powder | [3] |

| Solubility in Water | 50 mg/mL | [3] |

| Solubility in DMSO | 20 mg/mL | [2] |

| Storage Temperature | -20°C | [3] |

| Purity | >98% (by NaOH titration) | [3] |

Applications in Enzymatic Assays

1-Naphthyl phosphate is a key substrate in colorimetric and continuous assays for various phosphatases, particularly acid and alkaline phosphatases. The underlying principle of these assays is the enzymatic hydrolysis of 1-naphthyl phosphate to 1-naphthol. The liberated 1-naphthol can then be detected, often through a secondary reaction that produces a colored or fluorescent product, allowing for the quantification of phosphatase activity.[1][4]

Role in Phosphatase Signaling Pathways

Protein phosphorylation and dephosphorylation are critical regulatory mechanisms in cellular signaling cascades. Protein phosphatases counteract the activity of protein kinases, and their activity is crucial for maintaining cellular homeostasis. 1-Naphthyl phosphate serves as a valuable in vitro tool to measure the activity of phosphatases that may be involved in specific signaling pathways. For instance, the dephosphorylation of key signaling proteins like Extracellular signal-regulated kinase (ERK) by phosphatases such as Protein Phosphatase 2A (PP2A) is a critical regulatory step.[3][5][6] While direct literature on using 1-naphthyl phosphate to specifically measure the dephosphorylation of ERK by PP2A is not prevalent, the compound can be used to assess the general activity of isolated or immunoprecipitated phosphatases that are known to act on specific signaling molecules.

Detailed Experimental Protocols

Continuous Assay for Acid Phosphatase Activity

This protocol is adapted from a method for the continuous kinetic measurement of acid phosphatase activity.[1][2]

Principle: The assay continuously monitors the release of 1-naphthol from the enzymatic hydrolysis of 1-naphthyl phosphate by measuring the change in absorbance at 320 nm.[1]

Materials:

-

This compound

-

Acid phosphatase sample (e.g., human prostatic acid phosphatase)

-

Assay Buffer (e.g., 0.1 M citrate buffer, pH adjusted to the desired value between 3.8 and 5.7)

-

Spectrophotometer capable of measuring at 320 nm

Procedure:

-

Prepare a stock solution of 1-naphthyl phosphate in the assay buffer.

-

Equilibrate the spectrophotometer and the reaction mixture to the desired temperature (e.g., 25°C).

-

To a cuvette, add the assay buffer and the acid phosphatase sample.

-

Initiate the reaction by adding a specific volume of the 1-naphthyl phosphate stock solution.

-

Immediately start recording the absorbance at 320 nm at regular time intervals.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Colorimetric Assay for Alkaline Phosphatase Activity

This protocol is a generalized method based on common colorimetric assays for alkaline phosphatase.

Principle: Alkaline phosphatase hydrolyzes 1-naphthyl phosphate to 1-naphthol. The 1-naphthol then reacts with a diazonium salt (e.g., Fast Red TR) to form a colored azo dye, the absorbance of which is measured at a specific wavelength (e.g., 405 nm). The intensity of the color is proportional to the alkaline phosphatase activity.[4][7]

Materials:

-

This compound (Substrate)

-

Alkaline phosphatase sample

-

Alkaline Buffer (e.g., carbonate-bicarbonate buffer, pH 10)

-

Diazonium Salt (e.g., Fast Red TR)

-

Stop Solution (optional, to terminate the reaction)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a working substrate solution by dissolving 1-naphthyl phosphate and the diazonium salt in the alkaline buffer.

-

Pipette the alkaline phosphatase samples and controls into separate wells of a microplate or tubes.

-

Add the working substrate solution to each well/tube to start the reaction.

-

Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

(Optional) Add a stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

Calculate the alkaline phosphatase activity based on a standard curve or by using the molar extinction coefficient of the colored product.

References

- 1. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The specificity of extracellular signal-regulated kinase 2 dephosphorylation by protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-naphthyl phosphate: specifications for high-quality substrate for measuring prostatic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. B56-containing PP2A dephosphorylate ERK and their activity is controlled by the early gene IEX-1 and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. A high-throughput assay for phosphoprotein-specific phosphatase activity in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 1-Naphthyl Phosphate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-naphthyl phosphate potassium salt, a critical reagent in various biochemical assays. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reproducibility of experimental results. This document details recommended storage conditions, potential degradation pathways, and methodologies for assessing its stability.

Overview of this compound

This compound (α-Naphthyl acid phosphate monopotassium salt) is a non-specific phosphatase inhibitor that acts on acid, alkaline, and protein phosphatases. It is widely used as a substrate in the determination of phosphatase activity, where its hydrolysis yields 1-naphthol, a chromogenic or fluorogenic product. Given its role as a sensitive reagent, its chemical integrity is crucial for reliable assay performance.

Recommended Storage and Handling

Proper storage is essential to maintain the stability and purity of this compound. The following conditions are recommended based on supplier information:

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 1 year |

Handling Precautions:

-

Hygroscopicity: 1-Naphthyl phosphate salts are known to be hygroscopic, meaning they can absorb moisture from the air.[1] It is crucial to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[1] Exposure to moist air or water should be avoided.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.[1]

-

Personal Protective Equipment (PPE): When handling the powder, it is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves to prevent skin, eye, and respiratory irritation.[2]

Stability Profile and Degradation Pathways

The primary degradation pathway for 1-naphthyl phosphate is hydrolysis of the phosphate ester bond, which results in the formation of 1-naphthol and phosphoric acid. This reaction can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, maintaining the recommended storage temperatures is critical.

-

Light: Some aryl phosphates exhibit photostability, particularly in nonpolar solvents, while others can undergo photohomolysis or photoheterolysis in polar solvents. It is advisable to protect solutions of 1-naphthyl phosphate from light to minimize potential photodegradation.

-

Enzymatic Degradation: As a phosphatase substrate, 1-naphthyl phosphate is readily hydrolyzed by phosphatases. Care should be taken to avoid enzymatic contamination of stock solutions.

The hydrolysis of 1-naphthyl phosphate is depicted in the following diagram:

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, particularly for use in regulated environments or long-term studies, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for understanding the degradation pathways of a substance and for developing a stability-indicating analytical method. The following is a general protocol for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose the solid powder to elevated temperatures (e.g., 60°C, 80°C) for an extended period. Also, reflux a solution of the compound in water at 60°C. |

| Photostability | Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |

A general workflow for performing forced degradation studies is illustrated below:

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where both 1-naphthyl phosphate and its primary degradant, 1-naphthol, have significant absorbance (e.g., 280 nm). |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including evaluation of the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The stability of this compound is critical for its effective use in research and development. By adhering to the recommended storage and handling conditions, and by employing validated stability-indicating analytical methods, researchers can ensure the integrity of this important biochemical reagent. This guide provides a framework for understanding and managing the stability of this compound, thereby contributing to the generation of reliable and reproducible scientific data.

References

The Versatility of 1-Naphthyl Phosphate Salts in Phosphatase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-naphthyl phosphate potassium salt, a versatile tool in biochemical and cellular research. We will delve into its chemical properties, its primary application as a broad-spectrum phosphatase inhibitor and substrate, and provide detailed experimental protocols for its use. Furthermore, this guide will illustrate the key signaling pathways influenced by phosphatases, offering a clearer context for the application of 1-naphthyl phosphate in studying these critical cellular processes.

Chemical and Physical Properties

1-Naphthyl phosphate is commercially available in various salt forms, most commonly as potassium and sodium salts. It is crucial to distinguish between the monobasic and dibasic forms, as their molecular weights differ, which is a critical parameter for accurate concentration calculations in experimental setups. The potassium salt, for instance, can be found as both a monopotassium and a dipotassium salt.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Naphthyl phosphate monopotassium salt | C₁₀H₈KO₄P | 262.24 | 100929-85-9 |

| 1-Naphthyl phosphate monosodium salt | C₁₀H₈NaO₄P | 246.13 | 81012-89-7 |

| 1-Naphthyl phosphate disodium salt | C₁₀H₇Na₂O₄P | Not explicitly found | 2183-17-7 |

Note: The molecular weight and CAS numbers are based on available data from chemical suppliers. It is always recommended to refer to the certificate of analysis for lot-specific data.

Application as a Phosphatase Inhibitor and Substrate

1-Naphthyl phosphate serves a dual role in phosphatase research. It is widely recognized as a non-specific inhibitor of a range of phosphatases, including acid phosphatases, alkaline phosphatases, and protein phosphatases.[1][2][3] This broad-spectrum inhibitory activity makes it a useful tool for investigating the overall impact of dephosphorylation on cellular processes.

Conversely, 1-naphthyl phosphate is also a common substrate for measuring phosphatase activity.[4][5] The enzymatic hydrolysis of 1-naphthyl phosphate by a phosphatase yields 1-naphthol, a product that can be readily detected and quantified, often through colorimetric or fluorometric methods. This principle forms the basis of numerous phosphatase activity assays.

Experimental Protocols

In Vitro Phosphatase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of 1-naphthyl phosphate against a purified phosphatase enzyme.

Materials:

-

Purified phosphatase enzyme (e.g., prostatic acid phosphatase, intestinal alkaline phosphatase)

-

1-Naphthyl phosphate (potassium or sodium salt)

-

Assay buffer (e.g., 0.1 M sodium acetate for acid phosphatases, pH 4.5-5.5; 0.1 M Tris-HCl for alkaline phosphatases, pH 8.0-10.0)

-

Developing reagent (e.g., Fast Garnet GBC salt solution)

-

Microplate reader

Procedure:

-

Prepare a stock solution of 1-naphthyl phosphate in the appropriate assay buffer.

-

In a 96-well microplate, add the assay buffer, the purified phosphatase enzyme, and varying concentrations of the 1-naphthyl phosphate inhibitor.

-

Include control wells with the enzyme and buffer but without the inhibitor.

-

Initiate the enzymatic reaction by adding the 1-naphthyl phosphate substrate to all wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a developing reagent that reacts with the liberated 1-naphthol to produce a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of 1-naphthyl phosphate relative to the control.

In-Gel Acid Phosphatase Activity Assay

This protocol is adapted for the detection of acid phosphatase isoforms following native polyacrylamide gel electrophoresis (PAGE).[6]

Materials:

-

Polyacrylamide gel electrophoresis equipment

-

Native-PAGE gel

-

Sample buffer (non-denaturing)

-

Running buffer

-

Staining solution: 0.1% α-naphthyl phosphate and 0.1% Fast Garnet GBC dissolved in 0.1 M sodium acetate buffer (pH 4.5).[6]

Procedure:

-

Prepare protein extracts from cells or tissues in a non-denaturing lysis buffer.

-

Separate the proteins by native-PAGE.

-

After electrophoresis, gently wash the gel with distilled water.

-

Immerse the gel in the freshly prepared staining solution and incubate in the dark at room temperature.

-

Bands corresponding to active acid phosphatase isoforms will appear as dark precipitates.

-

Wash the gel with distilled water to stop the reaction and document the results by scanning or photography.

Signaling Pathways and Points of Inhibition

Phosphatases are critical regulators of numerous signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[7][8] By removing phosphate groups from key signaling proteins, they counteract the activity of kinases. 1-Naphthyl phosphate, as a non-specific inhibitor, can be used to probe the functional significance of these dephosphorylation events.

Below are diagrams illustrating the general role of phosphatases in key signaling pathways and how a non-specific inhibitor like 1-naphthyl phosphate would affect them.

Caption: Kinase-Phosphatase Regulatory Cycle.

Caption: Inhibition of MAP Kinase Pathway Phosphatases.

Caption: Inhibition of the PI3K/AKT Pathway via PTEN.

Conclusion

1-Naphthyl phosphate, in its various salt forms, remains a fundamental tool for researchers in biochemistry, cell biology, and drug development. Its utility as both a non-specific phosphatase inhibitor and a versatile substrate for activity assays allows for the broad investigation of phosphorylation-dependent signaling pathways. A thorough understanding of its chemical properties and the appropriate experimental design is essential for leveraging its full potential in elucidating the complex roles of phosphatases in health and disease.

References

- 1. scbt.com [scbt.com]

- 2. 1-Naphthyl phosphate powder 100929-85-9 [sigmaaldrich.com]

- 3. This compound|CAS 100929-85-9|DC Chemicals [dcchemicals.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 1-naphthyl phosphate: specifications for high-quality substrate for measuring prostatic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An effective in-gel assay protocol for the assessment of acid phosphatase (ACPase) isoform expression in the fungus Serendipita indica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal Transduction Pathways: Phosphatases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Naphthyl Phosphate: A Comprehensive Technical Guide to its Discovery and Application as a Phosphatase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl phosphate has long served as a versatile and reliable substrate for the detection and quantification of phosphatase activity, holding a significant place in the history of enzyme kinetics and clinical diagnostics. Its utility spans from early histochemical staining techniques to modern automated assays. This technical guide provides an in-depth exploration of the discovery, history, and core applications of 1-naphthyl phosphate as a substrate for phosphatases, with a particular focus on acid and alkaline phosphatases. Detailed experimental protocols, a compilation of quantitative data, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the life sciences.

Historical Development and Discovery

The introduction of 1-naphthyl phosphate as a chromogenic substrate revolutionized the study of phosphatases. While the precise initial synthesis of 1-naphthyl phosphate is not extensively documented in readily available literature, its application in enzyme histochemistry gained prominence in the mid-20th century.

A pivotal figure in this field was George Gomori , whose work in the 1940s and 1950s laid the foundation for modern enzyme histochemistry. Gomori developed methods for the localization of acid and alkaline phosphatase activity in tissues, and while his initial methods often utilized glycerophosphate with a lead nitrate capture technique, the principle of using a substrate that releases a product capable of forming a colored precipitate was established.

Later, in the late 1950s, A. L. Babson and his colleagues significantly advanced the use of α-naphthyl phosphate for the specific measurement of prostatic acid phosphatase in serum.[1] Their work demonstrated the superior specificity of α-naphthyl phosphate compared to other substrates like β-glycerophosphate for this particular isoenzyme.[1] This was a critical development in the clinical diagnosis and monitoring of prostate cancer. These early applications in both histochemistry and clinical chemistry solidified the role of 1-naphthyl phosphate as a key tool in phosphatase research and diagnostics.

Core Applications in Phosphatase Research

1-Naphthyl phosphate is primarily utilized as a substrate for two major classes of enzymes: acid phosphatases (ACPs) and alkaline phosphatases (ALPs). The enzymatic reaction involves the hydrolysis of the phosphate group from the naphthyl moiety, yielding 1-naphthol (α-naphthol).

The liberated 1-naphthol is then typically coupled with a diazonium salt (e.g., Fast Red TR, Fast Blue B) to produce a highly colored, insoluble azo dye.[2][3] This colored product allows for both the qualitative visualization of enzyme activity in tissue sections (histochemistry) and the quantitative measurement of enzyme activity in solution using spectrophotometry.

Acid Phosphatase Assays

Assays for acid phosphatase using 1-naphthyl phosphate are particularly significant in the context of prostate cancer diagnostics. Prostatic acid phosphatase (PAP) levels in serum can be indicative of disease state. The specificity of 1-naphthyl phosphate for the prostatic isoenzyme, especially when combined with inhibitors like L-tartrate to suppress non-prostatic ACP activity, provides a robust diagnostic tool.[4]

Alkaline Phosphatase Assays

Alkaline phosphatase assays employing 1-naphthyl phosphate are widely used in various research and clinical applications. ALPs are important markers in liver and bone diseases. The principle of the assay remains the same: the enzymatic release of 1-naphthol is coupled to a colorimetric reaction for quantification.

Quantitative Data: Enzyme Kinetics

The Michaelis-Menten constant (Km) is a key parameter that reflects the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. The following tables summarize reported Km values for acid and alkaline phosphatases with 1-naphthyl phosphate and other common substrates for comparison.

| Enzyme | Substrate | Km Value (mM) | Source |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 1.01 | [5] |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 1.6 | [5] |

| Alkaline Phosphatase (generic) | 1-Naphthyl Phosphate | 0.3459 | [6] |

| Alkaline Phosphatase (E. coli) | p-Nitrophenyl Phosphate | 0.0290 | [7] |

Table 1: Michaelis-Menten Constants (Km) for Phosphatases with Various Substrates.

| Enzyme | Substrate | Vmax (µmol/min or other units) | Source |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 41.4 mV/min | [5] |

| Alkaline Phosphatase (generic) | 1-Naphthyl Phosphate | 1.16 (relative units) | [6] |

| Alkaline Phosphatase (E. coli) | p-Nitrophenyl Phosphate | 0.0254 mM/min | [7] |

Table 2: Maximum Reaction Velocities (Vmax) for Phosphatases.

Experimental Protocols

Spectrophotometric Assay for Acid Phosphatase Activity

This protocol is a generalized procedure based on established methods for the quantitative determination of acid phosphatase activity in serum.

Materials:

-

Citrate buffer (pH 4.9)

-

1-Naphthyl phosphate solution (substrate)

-

Fast Red TR solution (coupling agent)

-

Trichloroacetic acid (TCA) solution (to stop the reaction)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare serum samples. For prostatic acid phosphatase determination, a parallel assay including L-tartrate (an inhibitor of prostatic ACP) is run.

-

Reaction Initiation: Add serum to a pre-warmed citrate buffer containing 1-naphthyl phosphate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding TCA solution.

-

Color Development: Add the Fast Red TR solution to the mixture. The liberated 1-naphthol will couple with the diazonium salt to form a colored product.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Calculation: The enzyme activity is calculated based on the change in absorbance over time, compared to a standard curve.

Histochemical Staining for Alkaline Phosphatase Activity

This protocol provides a general outline for the localization of alkaline phosphatase activity in tissue sections.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Fixative (e.g., cold acetone)

-

Alkaline buffer (e.g., Tris buffer, pH 9.2)

-

1-Naphthyl phosphate solution (substrate)

-

Fast Blue RR salt solution (coupling agent)

-

Nuclear counterstain (e.g., Mayer's hematoxylin)

-

Mounting medium

Procedure:

-

Tissue Preparation: Prepare and fix tissue sections on microscope slides.

-

Incubation: Incubate the slides in a solution containing the alkaline buffer, 1-naphthyl phosphate, and Fast Blue RR salt at room temperature or 37°C.

-

Washing: Rinse the slides gently in distilled water.

-

Counterstaining: Counterstain the sections with a nuclear stain like Mayer's hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a series of alcohol grades and clear in xylene before mounting with a permanent mounting medium.

-

Microscopy: Observe the stained sections under a light microscope. Sites of alkaline phosphatase activity will appear as a colored precipitate (e.g., blue or red, depending on the diazonium salt used).[3]

Signaling Pathways and Experimental Workflows

The phosphatases that utilize 1-naphthyl phosphate as a substrate are involved in numerous cellular signaling pathways. Prostatic acid phosphatase, for instance, is linked to the PI3K/AKT signaling pathway, which is crucial in prostate cancer progression. The tumor suppressor PTEN, a phosphatase, counteracts the PI3K pathway. Dysregulation of phosphatases like PP2A is also implicated in prostate cancer.[8][9][10]

Below are Graphviz diagrams illustrating a simplified signaling pathway relevant to prostate cancer and a typical experimental workflow for a phosphatase assay.

Conclusion

1-Naphthyl phosphate remains a cornerstone substrate in phosphatase research and clinical diagnostics due to its reliability, versatility, and the straightforward nature of the assays in which it is employed. From its early use in histochemical visualization to its role in the quantitative assessment of prostatic acid phosphatase, 1-naphthyl phosphate has provided invaluable insights into enzyme function and disease pathology. This technical guide has provided a comprehensive overview of its history, applications, and the methodologies associated with its use, serving as a practical resource for scientists and researchers in the field. The continued application of this substrate, alongside newer technologies, will undoubtedly continue to advance our understanding of phosphatase biology and its role in health and disease.

References

- 1. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 2. The estimation of serum acid phosphatase using alpha-naphthyl phosphate as substrate: observations on the use of Fast Red TR salt in the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. labcarediagnostics.com [labcarediagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Dissecting Major Signaling Pathways throughout the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Naphthyl Phosphate in Cell Signaling Studies: An In-depth Technical Guide

Introduction

In the intricate world of cell signaling, protein phosphorylation and dephosphorylation are fundamental mechanisms that control a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis.[1] Protein kinases add phosphate groups, while phosphatases remove them, acting as molecular switches.[1] Understanding the activity of phosphatases is therefore crucial for dissecting signaling pathways and identifying potential therapeutic targets. 1-Naphthyl phosphate has emerged as a versatile and widely used substrate for the detection and quantification of phosphatase activity, particularly acid phosphatases (ACPs) and alkaline phosphatases (ALPs).[2][3] This technical guide provides a comprehensive overview of the role of 1-naphthyl phosphate in cell signaling studies, aimed at researchers, scientists, and drug development professionals.

Core Principle: Enzymatic Hydrolysis of 1-Naphthyl Phosphate

The utility of 1-naphthyl phosphate in cell signaling research lies in its role as a chromogenic and fluorogenic substrate for phosphatases. The core of this detection method is the enzymatic hydrolysis of 1-naphthyl phosphate by a phosphatase. This reaction yields two products: 1-naphthol and an inorganic phosphate group.[2] The liberated 1-naphthol can then be detected and quantified using several methods, providing a measure of the phosphatase's enzymatic activity.

Applications in Cell Signaling Research

1-Naphthyl phosphate is a versatile tool employed in a variety of techniques to study phosphatase activity within the context of cell signaling.

Enzyme Activity Assays

A primary application of 1-naphthyl phosphate is in continuous or end-point assays to determine the kinetic parameters of phosphatase enzymes.[4][5][6] By measuring the rate of 1-naphthol production, researchers can quantify enzyme activity in cell lysates or purified enzyme preparations. This is particularly valuable for:

-

Characterizing enzyme kinetics: Determining parameters like K_m and V_max.[4][7]

-

Screening for inhibitors: Identifying compounds that modulate phosphatase activity in high-throughput screening (HTS) settings for drug discovery.[8][9][10]

The released 1-naphthol can be detected by its absorbance or fluorescence.[2][3][7] For colorimetric assays, 1-naphthol is often coupled with a diazonium salt to produce a colored azo dye.[2][3][11]

Histochemical and Immunohistochemical Staining

In situ localization of phosphatase activity is critical for understanding the spatial regulation of cell signaling. 1-Naphthyl phosphate is used as a histochemical substrate to visualize the location of acid and alkaline phosphatase activity in tissue sections and cultured cells.[2][11] In this method, the liberated 1-naphthol is captured by a simultaneously coupled diazonium salt, forming an insoluble, colored precipitate at the site of enzyme activity.[11]

This technique is widely used in:

-

Immunohistochemistry (IHC): Alkaline phosphatase is a common enzyme label conjugated to secondary antibodies.[12][13][14] The addition of a 1-naphthyl phosphate-based substrate results in the deposition of a colored product at the location of the target protein.

-

Enzyme Histochemistry: Directly visualizing the endogenous activity of cellular phosphatases.

Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blotting

Similar to IHC, alkaline phosphatase-conjugated antibodies are frequently used in ELISAs and Western blotting for the detection of specific proteins.[14][15] 1-Naphthyl phosphate can be used as a substrate in these applications, although other substrates like p-Nitrophenyl Phosphate (pNPP) and chemiluminescent substrates are also common.[14][15]

Key Signaling Pathways Involving Phosphatases

Phosphatases are critical regulators of numerous signaling pathways by counteracting the activity of kinases.[1] 1-Naphthyl phosphate is used to assay the activity of these enzymes, providing insights into the signaling cascades they regulate.

-

Alkaline Phosphatases (ALPs): These enzymes are involved in bone mineralization, liver function, and the regulation of various signaling pathways.[15] Assaying ALP activity with 1-naphthyl phosphate can be used to study these processes.

-

Acid Phosphatases (ACPs): ACPs are implicated in lysosomal degradation pathways and bone resorption.[16] For instance, prostatic acid phosphatase (PAP) and tartrate-resistant acid phosphatase (TRAP) are important biomarkers for prostate cancer and bone diseases, respectively.[16] 1-Naphthyl phosphate is a well-established substrate for measuring the activity of these clinically relevant enzymes.[4][5][17]

Data Presentation

Table 1: Kinetic Parameters for Phosphatase-Catalyzed Hydrolysis of 1-Naphthyl Phosphate

| Enzyme | Source | pH | K_m (M) | Reference |

| Acid Phosphatase | Human Prostate | 5.5 | - | [4] |

| Acid Phosphatase | Purified Urinary | 5.8 | 1.0 x 10-4 | [4] |

| Alkaline Phosphatase | - | 9.5 | 3.459 x 10-4 | [7] |

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 2: Detection Methods for 1-Naphthol

| Method | Principle | Wavelength (nm) | Notes | Reference |

| Spectrophotometry | Direct UV absorbance of 1-naphthol | 320-322 | Continuous assay possible.[4][5][6] | [4][5][6] |

| Fluorometry | Fluorescence of 1-naphthol | λex=346, λem=463 | Highly sensitive. | [7] |

| Colorimetry | Coupling with a diazonium salt to form an azo dye | Varies with dye | End-point or continuous, suitable for histochemistry.[2][11] | [2][11] |

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Acid Phosphatase Activity

This protocol is adapted from the method described for human prostatic acid phosphatase.[4][5][6]

Materials:

-

1-Naphthyl phosphate solution (substrate)

-

Acid phosphatase enzyme preparation (e.g., cell lysate or purified enzyme)

-

Assay buffer (e.g., 0.05 M acetate buffer, pH 4.7)

-

Spectrophotometer capable of measuring absorbance at 320 nm

-

Cuvettes

Procedure:

-

Prepare the assay buffer and equilibrate all solutions to the desired reaction temperature (e.g., 25°C).

-

In a cuvette, add the assay buffer and the enzyme preparation.

-

To initiate the reaction, add a known concentration of the 1-naphthyl phosphate substrate solution and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 320 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

A blank reaction without the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

Protocol 2: Alkaline Phosphatase Histochemical Staining

This is a general protocol for localizing alkaline phosphatase activity in frozen tissue sections.[11]

Materials:

-

Snap-frozen tissue sections mounted on slides

-

Incubating solution:

-

Sodium α-naphthyl acid phosphate (substrate)

-

Fast Blue RR salt (diazonium salt)

-

0.1 M Sodium Barbital Solution (buffer)

-

-

1% Acetic Acid

-

Deionized water

-

Aqueous mounting medium

Procedure:

-

Prepare the incubating solution immediately before use by dissolving the substrate and diazonium salt in the sodium barbital buffer.

-

Place the slides with the tissue sections in a Coplin staining jar containing the incubating solution.

-

Incubate at room temperature for 60 minutes.

-

Wash the slides with three changes of deionized water.

-

Place the slides in 1% acetic acid for 10 minutes.

-

Rinse with several changes of deionized water.

-

Air-dry the slides completely.

-

Rehydrate with deionized water.

-

Mount the coverslips using an aqueous mounting medium.

-

Sites of alkaline phosphatase activity will appear as a black/dark-blue precipitate.[11]

Conclusion

1-Naphthyl phosphate remains an indispensable tool in the study of cell signaling. Its utility as a substrate for both acid and alkaline phosphatases allows for the sensitive and reliable measurement of their activities across a range of applications, from basic enzyme kinetics to in situ localization and high-throughput screening. For researchers and drug development professionals, a thorough understanding of the principles and protocols involving 1-naphthyl phosphate is essential for investigating the critical role of dephosphorylation in cellular regulation and disease. The continued application of this and similar substrates will undoubtedly contribute to further advancements in our understanding of complex signaling networks.

References

- 1. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Naphthyl phosphate disodium salt [himedialabs.com]

- 3. discofinechem.com [discofinechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

- 8. agscientific.com [agscientific.com]

- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]

- 10. ハイスループットスクリーニング [sigmaaldrich.com]

- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 12. SignalStain® Ultra Blue Alkaline Phosphatase Substrate Kit | Cell Signaling Technology [cellsignal.com]

- 13. SignalStain® Vibrant Red Alkaline Phosphatase Substrate Kit | Cell Signaling Technology [cellsignal.com]

- 14. Alkaline Phosphatase Antibody Conjugates | Cell Signaling Technology [cellsignal.com]

- 15. scbt.com [scbt.com]

- 16. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-naphthyl phosphate: specifications for high-quality substrate for measuring prostatic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1-Naphthyl Phosphate Potassium Salt in Alkaline Phosphatase Assays